Diphosphate

Description

Properties

IUPAC Name |

phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPKVPWEQAFLFU-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7P2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074514 | |

| Record name | Diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14000-31-8 | |

| Record name | Pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14000-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014000318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14000-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3SSV2V6L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Diphosphate in Biochemistry: From Discovery to Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of biochemistry, the molecule diphosphate, also known as pyrophosphate (PPi), holds a place of fundamental importance. Often overshadowed by its more famous cousin, adenosine triphosphate (ATP), this compound is far from a mere byproduct of metabolic reactions. Its discovery and the subsequent elucidation of its roles have been pivotal in shaping our understanding of bioenergetics, metabolic regulation, and cellular signaling. This whitepaper provides a comprehensive overview of the history of this compound discovery, details the key experimental methodologies that unveiled its functions, presents quantitative data on its properties and prevalence, and illustrates its involvement in critical signaling pathways.

A Historical Journey: The Discovery of this compound's Biochemical Significance

The story of this compound in biochemistry is a compelling narrative of scientific inquiry, spanning several decades and involving numerous pioneering scientists.

Early Observations: A Glimmer of Biological Relevance

While inorganic pyrophosphate had been known to chemists since the 19th century, its biological significance remained obscure for a long time. The first hint of its presence in a biological context came in 1941 when Carl and Gerty Cori , during their groundbreaking research on carbohydrate metabolism, observed the accumulation of a phosphate compound in rat liver extracts under specific conditions.[1] Although not definitively identified as pyrophosphate at the time, this observation laid the groundwork for future investigations. The Coris' meticulous work on glycogen metabolism and their discovery of glucose-1-phosphate, the "Cori ester," were instrumental in unraveling the intricate steps of energy metabolism where this compound would later be found to play a crucial role.[2][3][4]

The Breakthrough: Kornberg's Discovery of a this compound-Producing Reaction

The definitive entry of this compound into the biochemical landscape occurred in 1948, thanks to the elegant work of Arthur Kornberg . While studying the enzymatic synthesis of the coenzyme nicotinamide adenine dinucleotide (NAD+), Kornberg identified a reaction in yeast extracts where this compound was a product. He named this process "pyrophosphorolysis," a reverse of phosphorolysis.[1] This was the first described biological reaction in which PPi was formed, a landmark discovery that opened the floodgates for understanding its widespread involvement in biosynthesis.[1] Kornberg's subsequent work on DNA synthesis further solidified the importance of this compound, as he demonstrated its release during the polymerization of nucleotides by DNA polymerase.[5][6][7]

The "Kornberg Rationale": this compound as a Driver of Irreversibility

In the 1950s, numerous other biosynthetic reactions were discovered to produce this compound. This led Kornberg to propose a unifying principle in a 1957 review: the enzymatic hydrolysis of this compound by inorganic pyrophosphatases, which are ubiquitous in cells, renders these biosynthetic reactions effectively irreversible.[1][8] This concept, now a cornerstone of biochemistry, explains how cells can drive thermodynamically unfavorable reactions, such as the synthesis of macromolecules, in the forward direction.[8][9]

Key Experimental Protocols

The discoveries outlined above were underpinned by rigorous experimental work. Below are detailed methodologies for some of the key experiments that were instrumental in establishing the role of this compound in biochemistry.

The Cori and Cori Experiments on Glycogen Phosphorylase

Carl and Gerty Cori's work on glycogen phosphorylase, the enzyme responsible for the first step in glycogenolysis, was crucial for understanding phosphate's role in carbohydrate metabolism.

Experimental Protocol: Assay of Glycogen Phosphorylase Activity

-

Preparation of Muscle Extract: Minced skeletal muscle from frogs was homogenized in a cold buffer solution to create a cell-free extract containing the enzymes of interest.[10]

-

Incubation Mixture: The extract was incubated in a reaction mixture containing glycogen, inorganic phosphate, and adenylic acid (an activator of phosphorylase).

-

Measurement of Glucose-1-Phosphate Formation: The reaction was stopped at various time points, and the amount of glucose-1-phosphate formed was determined. Early methods involved the acid hydrolysis of the ester-phosphate bond and subsequent measurement of the liberated inorganic phosphate.

-

Enzyme Purification: The Coris later purified glycogen phosphorylase from these extracts through a series of precipitation and crystallization steps, allowing for more detailed kinetic studies.[11][12]

A more modern colorimetric assay for glycogen phosphorylase activity involves the following steps:[2][13]

-

Reaction Mixture: A reaction is set up containing the enzyme, glycogen, and glucose-1-phosphate. The enzyme will catalyze the release of inorganic phosphate from glucose-1-phosphate as it is incorporated into glycogen.

-

Colorimetric Detection of Phosphate: The amount of inorganic phosphate released is quantified using a colorimetric reagent, such as BIOMOL® Green, which forms a colored complex with phosphate that can be measured spectrophotometrically.[13]

Kornberg's Experiments on NAD+ Pyrophosphorolysis and DNA Polymerase

Arthur Kornberg's experiments were characterized by their use of purified enzymes and radiolabeled substrates, which allowed for precise measurements of reaction products.

Experimental Protocol: Assay for NAD+ Pyrophosphorolysis

-

Enzyme Preparation: A partially purified enzyme preparation was obtained from yeast extracts.

-

Reaction Mixture: The enzyme was incubated with NAD+ and radiolabeled inorganic pyrophosphate (³²PPi).

-

Separation of Products: The reaction products, ATP and nicotinamide mononucleotide (NMN), were separated from the substrates using paper chromatography.

-

Detection and Quantification: The radioactive ATP spot on the chromatogram was identified and its radioactivity measured using a Geiger counter, allowing for the quantification of the pyrophosphorolysis reaction.

Experimental Protocol: Assay for DNA Polymerase Activity

-

Enzyme Purification: DNA polymerase I was purified from E. coli extracts through a multi-step procedure involving streptomycin sulfate precipitation and various chromatography techniques.[5][14][15]

-

Reaction Mixture: The purified enzyme was incubated with a DNA template, a primer, and a mixture of all four deoxyribonucleoside triphosphates (dNTPs), with one of them being radiolabeled (e.g., [¹⁴C]thymidine triphosphate).[5]

-

Precipitation of DNA: The reaction was stopped, and the newly synthesized, radiolabeled DNA was precipitated using an acid solution, separating it from the unincorporated, soluble dNTPs.

-

Quantification of DNA Synthesis: The radioactivity of the precipitated DNA was measured, providing a direct quantification of the amount of new DNA synthesized.[15]

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound in biochemistry, providing a valuable resource for researchers.

| Parameter | Value | Reference(s) |

| Standard Free Energy of Hydrolysis (ΔG°') | -19.3 kJ/mol | [16] |

| Enthalpy of Hydrolysis (ΔH) | -35 kJ/mol | [17][18] |

Table 1: Thermodynamic Properties of this compound Hydrolysis. The hydrolysis of the phosphoanhydride bond in this compound is a highly exergonic reaction, providing the thermodynamic driving force for many biosynthetic pathways.

| Enzyme | Organism | Substrate | K_m (mM) | V_max (μmol/min/mg) | Reference(s) |

| Inorganic Pyrophosphatase | E. coli | MgPPi²⁻ | 0.0025 | 570 s⁻¹ (turnover) | [19][20] |

| PPi-dependent Phosphofructokinase | Porphyromonas gingivalis | Fructose-6-P | 2.2 | - | [8] |

| PPi-dependent Phosphofructokinase | Giardia lamblia | PPi | - | 83 s⁻¹ (k_cat) | [21] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism. The kinetic properties of enzymes that produce or consume this compound are critical for understanding the regulation of metabolic pathways.

| Tissue/Organism | Concentration (nmol/g wet weight or per 10⁶ cells) | Reference(s) |

| Human Plasma | 2.72 ± 0.14 μM | [6][22] |

| Human Serum | 6.09 ± 0.36 μM | [6][22] |

| Human Skin Fibroblasts | 332 ± 66 pmol/10⁶ cells | [22][23] |

| Human Articular Chondrocytes | 655 ± 46 pmol/10⁶ cells | [22] |

| Human Red Blood Cells | 1.74 ± 0.28 pmol/10⁶ cells | [22] |

| Pea and Corn Tissues | 5 - 39 nmol/g fresh weight | [11] |

Table 3: Cellular and Tissue Concentrations of Inorganic this compound. The concentration of this compound varies across different tissues and organisms, reflecting its diverse metabolic roles.

This compound in Cellular Signaling

Beyond its role in bioenergetics, this compound and its derivatives are now recognized as important signaling molecules. Two prominent examples are the inositol pyrophosphate and the P2Y receptor signaling pathways.

Inositol Pyrophosphate Signaling

Inositol pyrophosphates (PP-InsPs) are a class of signaling molecules involved in a wide range of cellular processes, including phosphate homeostasis, energy metabolism, and vesicle trafficking.

Caption: Inositol Pyrophosphate Biosynthetic Pathway.[19][24][25][26]

This pathway begins with inositol trisphosphate (IP3) and, through a series of phosphorylation steps catalyzed by enzymes like inositol polyphosphate multikinase (IPMK), leads to the formation of inositol hexakisphosphate (IP6).[24][25][26] IP6 is then further phosphorylated by IP6 kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks) to generate the highly energetic inositol pyrophosphates, such as 5-IP7 and 1,5-IP8.[24][25][26] These molecules can then interact with target proteins, such as those containing SPX domains, to regulate downstream cellular processes like phosphate homeostasis signaling.[27][28][29]

P2Y Receptor Signaling

Extracellular nucleotides, including ATP and ADP (which contains a this compound moiety), act as signaling molecules by binding to purinergic receptors, such as the P2Y family of G protein-coupled receptors.

Caption: P2Y Receptor Signaling Pathways.[1][30][31][32][33]

Upon binding of ligands like ADP or ATP, P2Y receptors activate heterotrimeric G proteins.[1][30][31] Depending on the specific receptor and G protein subtype, this can lead to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Alternatively, G protein activation can modulate the activity of adenylyl cyclase (AC), thereby regulating the levels of cyclic AMP (cAMP) and the activity of protein kinase A (PKA). These downstream effectors then orchestrate a variety of cellular responses, including proliferation, differentiation, and inflammation.[1][30][31]

Conclusion

The discovery of this compound's role in biochemistry represents a classic example of how fundamental research can lead to profound insights into the workings of living organisms. From its initial observation as an accumulating phosphate compound to its current status as a key player in bioenergetics and cellular signaling, the journey of this compound has been one of continuous revelation. The experimental methodologies developed by pioneers like the Coris and Kornberg not only unraveled the functions of this compound but also laid the foundation for modern enzymology and molecular biology. For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, and signaling pathways of this compound is essential for tackling a wide range of biological questions and for the development of novel therapeutic strategies targeting metabolic and signaling disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. britannica.com [britannica.com]

- 4. Cori cycle - Wikipedia [en.wikipedia.org]

- 5. DNA polymerase I - Wikipedia [en.wikipedia.org]

- 6. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 7. resources.biomol.com [resources.biomol.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Pyrophosphate and Irreversibility in Evolution, or why PPi Is Not an Energy Currency and why Nature Chose Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acs.org [acs.org]

- 11. Carl and Gerty Cori: A collaboration that changed the face of biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Meet the Nobel-winning biochemist who uncovered how the body stores and consumes sugars [asbmb.org]

- 13. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 17. Constant Enthalpy Change Value during Pyrophosphate Hydrolysis within the Physiological Limits of NaCl - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Constant enthalpy change value during pyrophosphate hydrolysis within the physiological limits of NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolism and Functions of Inositol Pyrophosphates: Insights Gained from the Application of Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Scholarly Article or Book Chapter | Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase | ID: rn301891n | Carolina Digital Repository [cdr.lib.unc.edu]

- 21. Kinetic mechanism of pyrophosphate-dependent phosphofructokinase from Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A rapid, enzymatic assay for measurement of inorganic pyrophosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. IP7-SPX Domain Interaction Controls Fungal Virulence by Stabilizing Phosphate Signaling Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. IP7-SPX Domain Interaction Controls Fungal Virulence by Stabilizing Phosphate Signaling Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Reactome | P2Y receptors [reactome.org]

An In-depth Technical Guide to the Structure and Chemical Properties of Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphate, also known as pyrophosphate, is a simple yet pivotal molecule in biochemistry and various industrial applications. Comprising two phosphate groups linked by a phosphoanhydride bond, its unique structure confers a set of chemical properties that are fundamental to cellular energy metabolism, biosynthetic pathways, and signaling cascades. This technical guide provides a comprehensive overview of the core structural and chemical characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its involvement in key biological processes.

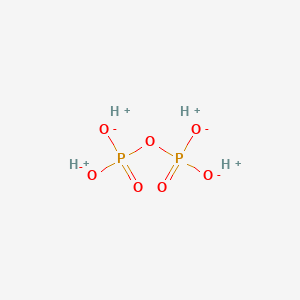

This compound Structure

The this compound anion (P₂O₇⁴⁻) consists of two PO₄ tetrahedra sharing a common oxygen atom. This P-O-P linkage is the defining feature of its structure and is the source of its high-energy nature.

Bond Lengths and Angles

The geometry of the this compound ion has been determined through X-ray crystallography of its salts. The bond lengths and angles can vary slightly depending on the counter-ion and the crystal packing forces. A representative structure is that of sodium pyrophosphate (Na₄P₂O₇).[1]

| Parameter | Value (in Na₄P₂O₇) | Notes |

| P-O (bridging) | 1.631 Å and 1.642 Å | Longer than the terminal P-O bonds due to the nature of the P-O-P linkage.[1] |

| P-O (terminal) | Average of 1.512 Å and 1.514 Å | Shorter and stronger than the bridging bonds.[1] |

| P-O-P Angle | 127.5° | This angle can vary in different pyrophosphate-containing compounds.[1] |

| O-P-O Angles | ~109.5° | The arrangement around each phosphorus atom is approximately tetrahedral. |

Conformational Analysis

The P-O-P bond in this compound allows for rotational flexibility, leading to different conformations. The two main conformations are the eclipsed and staggered forms. In the solid state, the conformation is influenced by the crystal lattice, while in solution, an equilibrium between different conformations exists. The nearly eclipsed configuration is observed in the crystal structure of Na₄P₂O₇.[1]

Chemical Properties

The chemical behavior of this compound is dominated by the high-energy phosphoanhydride bond, its ability to act as a good leaving group, its strong coordination with metal ions, and its acid-base properties.

Acid-Base Properties (pKa Values)

Pyrophosphoric acid (H₄P₂O₇) is a tetraprotic acid, meaning it can donate four protons. The dissociation constants (pKa) are key to understanding its charge state at different pH values.

| Dissociation Step | pKa Value |

| H₄P₂O₇ ⇌ H₃P₂O₇⁻ + H⁺ | 0.85 |

| H₃P₂O₇⁻ ⇌ H₂P₂O₇²⁻ + H⁺ | 1.96 |

| H₂P₂O₇²⁻ ⇌ HP₂O₇³⁻ + H⁺ | 6.60 |

| HP₂O₇³⁻ ⇌ P₂O₇⁴⁻ + H⁺ | 9.41 |

At physiological pH (~7.4), this compound exists primarily as a mixture of HP₂O₇³⁻ and H₂P₂O₇²⁻.

Hydrolysis and Stability

The phosphoanhydride bond of this compound is thermodynamically unstable in aqueous solution and undergoes hydrolysis to form two molecules of orthophosphate (Pi).

P₂O₇⁴⁻ + H₂O → 2HPO₄²⁻

This reaction is kinetically slow in the absence of a catalyst but is significantly accelerated by enzymes (pyrophosphatases), acid, and certain metal ions.

Table of Hydrolysis Rate Constants for Pyrophosphate

| Condition | Rate Constant (s⁻¹) | Temperature (°C) | Reference |

| Spontaneous (MgPPi²⁻, pH 8.5) | 2.8 x 10⁻¹⁰ | 25 | [2] |

| Enzyme-catalyzed (E. coli pyrophosphatase, pH 8.5) | 570 | 25 | [2] |

| pH dependent (general trend) | Rate decreases with increasing pH | 25 | [3] |

Metal Ion Complexation

This compound is an excellent chelating agent for a wide range of metal ions, particularly divalent and trivalent cations. This property is crucial for its biological function, as it is often complexed with Mg²⁺ in the cell. The stability of these complexes is described by their stability constants (log K).

Table of Stability Constants (log K) for Metal-Pyrophosphate Complexes

| Metal Ion | log K₁ (ML) | log K₂ (ML₂) | Conditions | Reference |

| Mg²⁺ | 5.4 | 2.6 | I = 0.1 M, 25 °C | |

| Ca²⁺ | 5.0 | - | I = 0.1 M, 25 °C | |

| Mn²⁺ | 7.0 | - | I = 0.1 M, 25 °C | |

| Zn²⁺ | 8.7 | 4.8 | I = 0.1 M, 25 °C | [4] |

| Fe³⁺ | 16.5 | - | I = 0.1 M, 25 °C |

(Note: A comprehensive table with directly comparable values under identical conditions is challenging to compile from the literature due to variations in experimental setups. The provided values are indicative.)

Experimental Protocols

A variety of analytical techniques are employed for the quantification and characterization of this compound.

Ion Chromatography for this compound Analysis

Objective: To separate and quantify pyrophosphate from a complex mixture, such as a food sample.[5][6]

Methodology:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Data Analysis:

-

Generate a calibration curve using standards of known pyrophosphate concentrations.

-

Quantify the pyrophosphate in the sample by comparing its peak area to the calibration curve.

-

Enzymatic Assay for Pyrophosphate Quantification

Objective: To quantify low concentrations of pyrophosphate in biological samples.

Principle: This method relies on the enzymatic conversion of pyrophosphate to ATP, which is then measured using a luciferase-based bioluminescence assay.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing ATP sulfurylase, adenosine 5'-phosphosulfate (APS), luciferase, and luciferin.

-

Measurement of ATP: In a separate reaction, measure the endogenous ATP concentration in the sample without the addition of ATP sulfurylase and APS.

-

Measurement of ATP + PPi: Add the sample to the complete reaction mixture to convert endogenous PPi to ATP. The resulting luminescence will be proportional to the total ATP (endogenous + newly synthesized).

-

Calculation: Subtract the endogenous ATP concentration from the total ATP concentration to determine the amount of pyrophosphate in the original sample.

³¹P NMR Spectroscopy of this compound

Objective: To characterize the structure and environment of this compound in solution.

Methodology:

-

Sample Preparation: Dissolve the this compound-containing sample in a suitable solvent (e.g., D₂O for locking).

-

Acquisition: Acquire a ³¹P NMR spectrum. The chemical shift of the phosphorus atoms in this compound will be distinct from that of orthophosphate and other phosphorus-containing compounds.

-

Analysis: The chemical shift, coupling constants (if applicable), and peak integration can provide information about the protonation state, metal ion coordination, and relative concentration of this compound.

This compound in Signaling Pathways

While ATP and other nucleotides are well-established signaling molecules, inorganic pyrophosphate (PPi) and its derivatives, the diphosphoinositol polyphosphates (PP-InsPs), are emerging as important players in cellular regulation.

Inorganic Pyrophosphate (PPi) in Cellular Regulation

PPi is generated in numerous biosynthetic reactions, such as the synthesis of DNA, RNA, and proteins.[7] Its intracellular concentration is tightly regulated by the activity of inorganic pyrophosphatases.[8] Dysregulation of PPi metabolism has been implicated in various pathological conditions, including chondrocalcinosis, where calcium pyrophosphate dihydrate crystals deposit in joints.[9] Transforming growth factor-beta 1 (TGF-β1) has been shown to increase extracellular PPi levels in chondrocytes by inducing the expression of the ANK transporter, a process mediated by the Ras/Raf-1/ERK signaling pathway.[9]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40755A [pubs.rsc.org]

- 4. Determination of stability constants for zinc-pyrophosphate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Determination of phosphate, pyrophosphate, metaphosphate and total phosphorus in seafoods by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inorganic pyrophosphate generation by transforming growth factor-beta-1 is mainly dependent on ANK induction by Ras/Raf-1/extracellular signal-regulated kinase pathways in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Diphosphate as a Precursor in Nucleotide Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nucleotide metabolism is a cornerstone of cellular proliferation, bioenergetics, and signaling. Central to these pathways is the role of diphosphate, most critically in the form of 5-phosphoribosyl-α-1-diphosphate (PRPP), which serves as a key precursor for the de novo and salvage synthesis of all purine and pyrimidine nucleotides. The generation of PRPP and the subsequent release and hydrolysis of inorganic pyrophosphate (PPi) are tightly regulated and thermodynamically crucial steps that drive nucleotide biosynthesis. This technical guide provides an in-depth exploration of the multifaceted role of this compound in these processes, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development endeavors.

The Central Role of 5-Phosphoribosyl-α-1-Diphosphate (PRPP)

PRPP is a pivotal molecule in cellular metabolism, acting as the activated form of ribose 5-phosphate.[1] It is synthesized from ribose 5-phosphate and ATP in a reaction catalyzed by PRPP synthetase (EC 2.7.6.1), a rate-limiting enzyme in nucleotide synthesis.[2][3] PRPP provides the ribose-phosphate backbone for the synthesis of purine and pyrimidine nucleotides, as well as for the biosynthesis of the amino acids histidine and tryptophan, and the cofactors NAD and NADP.[1][4]

PRPP in De Novo Nucleotide Synthesis

In de novo purine synthesis, the purine ring is constructed step-wise upon the ribose-phosphate moiety of PRPP. The pathway commences with the conversion of PRPP to 5-phosphoribosylamine, a committed step catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). In contrast, de novo pyrimidine synthesis involves the initial assembly of the pyrimidine ring (as orotate), which is then covalently linked to the ribose-phosphate from PRPP to form orotidine-5'-monophosphate (OMP).

PRPP in Salvage Pathway Nucleotide Synthesis

The salvage pathways for nucleotide synthesis are energetically favorable alternatives to the de novo pathways, recycling free purine and pyrimidine bases and nucleosides from the degradation of DNA and RNA. In these pathways, phosphoribosyltransferases, such as adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), catalyze the addition of a ribose-phosphate group from PRPP to the free bases, forming the corresponding nucleoside monophosphates.

Quantitative Data in Nucleotide Metabolism

Enzyme Kinetics

The activity of key enzymes in nucleotide metabolism is a critical determinant of pathway flux. Below are kinetic parameters for PRPP synthetase and a representative phosphoribosyltransferase.

| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | V_max_ | Reference |

| PRPP Synthetase | Human Erythrocytes | Ribose-5-Phosphate | 33 | - | [5] |

| Human Erythrocytes | MgATP | 14 | - | [5] | |

| Plasmodium falciparum | PRPP | 9.3 ± 0.5 | 2,994 µM/min/mg | [6] | |

| Orotate Phosphoribosyltransferase | Escherichia coli | PRPP | - | - | [3] |

| Escherichia coli | Uracil | - | - | [3] |

Metabolite Concentrations

The intracellular concentrations of PRPP and pyrophosphate are tightly regulated to meet the metabolic demands of the cell.

| Metabolite | Cell Type/Organism | Concentration | Reference |

| PRPP | Yeast | ~0.1 mM | [7] |

| Murine B16 Melanoma Cells | ~200 pmol/10⁶ cells | [8] | |

| Human Melanoma & Colon Carcinoma Cells | ~100 pmol/10⁶ cells | [8] | |

| Pyrophosphate (PPi) | Various Animal Tissues | Variable | [9] |

Thermodynamics of Pyrophosphate Hydrolysis

The hydrolysis of pyrophosphate (PPi) into two molecules of inorganic phosphate (Pi) is a highly exergonic reaction that drives many biosynthetic processes, including nucleotide synthesis.

| Reaction | Parameter | Value | Reference |

| PPi + H₂O → 2 Pi | ΔG°' (Standard Free Energy Change) | ~ -35 kJ/mol | [2] |

| ΔH (Enthalpy Change) | -35 kJ/mol | [10][11] |

Experimental Protocols

Assay for PRPP Synthetase Activity

This protocol describes a continuous spectrophotometric assay for PRPP synthetase activity by coupling the production of AMP to the oxidation of NADH.

Materials:

-

Sodium Phosphate Buffer (125 mM, pH 7.6 at 37°C) containing 7 mM MgCl₂

-

Ribose 5-Phosphate (R-5-P) solution (60 mM)

-

Adenosine 5'-Triphosphate (ATP) solution (120 mM)

-

Phospho(enol)pyruvate (PEP) solution (60 mM)

-

β-Nicotinamide adenine dinucleotide, reduced form (β-NADH) solution (12 mM)

-

Pyruvate Kinase/Lactic Dehydrogenase (PK/LDH) suspension

-

Myokinase (MK) suspension

-

Cell lysate or purified enzyme sample

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction cocktail containing sodium phosphate buffer, ATP, PEP, and β-NADH.

-

In a cuvette, combine the reaction cocktail, R-5-P solution, PK/LDH suspension, and MK suspension. For a blank, omit the R-5-P solution.

-

Equilibrate the cuvettes to 37°C.

-

Initiate the reaction by adding the cell lysate or purified PRPP synthetase.

-

Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the curve. The activity of PRPP synthetase is proportional to the rate of decrease in A340.

Quantification of Intracellular Pyrophosphate

This protocol outlines a colorimetric method for the determination of inorganic pyrophosphate in biological samples.[12]

Materials:

-

TRIS Buffer (50 mM, pH 9.0 at 25°C)

-

Sodium Pyrophosphate solution (10 mM)

-

Magnesium Chloride solution (10 mM)

-

Ammonium Molybdate solution (10% in 10N H₂SO₄)

-

Ferrous Sulfate solution

-

Inorganic Pyrophosphatase (IPP)

-

Deproteinized tissue or cell extract

-

Spectrophotometer capable of reading at 660 nm

Procedure:

-

Enzymatic Reaction:

-

Incubate the deproteinized sample with IPP in TRIS buffer containing MgCl₂. This will hydrolyze PPi to inorganic phosphate (Pi).

-

Prepare a blank without the IPP enzyme.

-

-

Color Reaction:

-

Stop the enzymatic reaction.

-

Add ammonium molybdate solution, followed by ferrous sulfate solution. The Pi will react to form a blue-colored complex.

-

-

Measurement:

-

Measure the absorbance at 660 nm.

-

Quantify the PPi concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium pyrophosphate.

-

HPLC Analysis of Intracellular Nucleotides

This protocol describes the separation and quantification of nucleotides from cell extracts using ion-paired reverse-phase High-Performance Liquid Chromatography (HPLC).[1][13][14]

Materials:

-

Cell extract (prepared by perchloric acid extraction followed by neutralization)

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile Phase A: Potassium phosphate buffer

-

Mobile Phase B: Acetonitrile

-

Ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate)

-

Nucleotide standards (ATP, ADP, GTP, GDP, etc.)

Procedure:

-

Sample Preparation:

-

Harvest cells and extract nucleotides using ice-cold perchloric acid.

-

Neutralize the extract with potassium hydroxide and remove the precipitate by centrifugation.

-

Filter the supernatant through a 0.45 µm filter.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject the prepared sample onto the column.

-

Elute the nucleotides using a gradient of Mobile Phase B.

-

Detect the nucleotides by monitoring the UV absorbance at 254 nm.

-

-

Quantification:

-

Identify and quantify the individual nucleotides by comparing their retention times and peak areas to those of the nucleotide standards.

-

Visualizing Key Pathways and Workflows

De Novo Purine Biosynthesis Pathway

Caption: Overview of the de novo purine nucleotide biosynthesis pathway, highlighting the central role of PRPP.

Nucleotide Salvage Pathway

Caption: The nucleotide salvage pathway, illustrating the conversion of free bases to nucleotides using PRPP.

Experimental Workflow for HPLC Analysis of Nucleotides

Caption: A streamlined workflow for the extraction and quantification of intracellular nucleotides via HPLC.

Implications for Drug Development

The critical role of this compound-mediated reactions in nucleotide metabolism makes the enzymes involved attractive targets for therapeutic intervention, particularly in oncology and virology. Inhibitors of PRPP synthetase or the various phosphoribosyltransferases can disrupt the supply of nucleotides required for rapid cell proliferation. Furthermore, understanding the regulation of these pathways can inform the development of novel strategies to enhance the efficacy of existing antimetabolite drugs. The detailed protocols and quantitative data presented in this guide provide a robust foundation for the preclinical evaluation of such therapeutic agents.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Phosphoribosyl this compound (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic mechanism of uracil phosphoribosyltransferase from Escherichia coli and catalytic importance of the conserved proline in the PRPP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 7. On-demand utilization of phosphoribosyl pyrophosphate by downstream anabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The concentration of 5-phosphoribosyl 1-pyrophosphate in monolayer tumor cells and the effect of various pyrimidine antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Constant Enthalpy Change Value during Pyrophosphate Hydrolysis within the Physiological Limits of NaCl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Constant enthalpy change value during pyrophosphate hydrolysis within the physiological limits of NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. HPLC Analysis of Nucleotides [protocols.io]

- 14. academic.oup.com [academic.oup.com]

The Engine of Cellular Synthesis: An In-depth Technical Guide to the In Vivo Enzymatic Synthesis of Diphosphates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphosphate-containing molecules are fundamental to a vast array of cellular processes, acting as essential precursors for nucleotide and amino acid biosynthesis, as key components in the production of isoprenoids, and as critical signaling molecules in metabolic regulation. The in vivo enzymatic synthesis of these compounds is a tightly controlled and intricate process, the understanding of which is paramount for advancements in drug development and biotechnology. This technical guide provides a comprehensive overview of the core enzymatic pathways responsible for the synthesis of three major classes of this compound compounds: inositol pyrophosphates, phosphoribosyl this compound (PRPP), and isoprenoid diphosphates. Detailed experimental protocols for key enzyme assays, quantitative data on enzyme kinetics and substrate concentrations, and visualizations of the pertinent signaling and biosynthetic pathways are presented to serve as a critical resource for researchers in the field.

Inositol Pyrophosphates: Energetic Signaling Molecules

Inositol pyrophosphates (PP-IPs), such as 5-diphosphoinositol pentakisphosphate (5-IP7), are a class of inositol metabolites characterized by the presence of high-energy phosphoanhydride bonds.[1] These molecules are not merely metabolic intermediates but are crucial signaling molecules involved in a plethora of cellular functions, including growth, vesicular trafficking, and energy homeostasis.[1][2]

Biosynthetic Pathway

The synthesis of inositol pyrophosphates is primarily mediated by two classes of enzymes: inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks).[1][3] These enzymes catalyze the transfer of a phosphate group from ATP to inositol hexakisphosphate (IP6), the most abundant inositol polyphosphate in cells.[1][4]

The synthesis can proceed through two main routes:

-

IP6K Pathway: IP6Ks phosphorylate IP6 at the 5-position to generate 5-IP7.[2]

-

PPIP5K Pathway: PPIP5Ks phosphorylate IP6 at the 1-position to produce 1-IP7.[5]

The concerted action of both IP6Ks and PPIP5Ks can lead to the formation of bis-diphosphoinositol tetrakisphosphate (IP8).[5][6] The degradation of inositol pyrophosphates is carried out by diphosphoinositol polyphosphate phosphohydrolases (DIPPs), which hydrolyze the pyrophosphate bond.[2]

Regulation and Signaling Functions

The synthesis of inositol pyrophosphates is tightly linked to the cell's bioenergetic state.[5] The activity of IP6Ks is sensitive to the cellular ATP/ADP ratio, suggesting that these enzymes can act as metabolic sensors.[5] Inositol pyrophosphates themselves function as signaling molecules through two primary mechanisms: allosteric regulation of target proteins and protein pyrophosphorylation, where the terminal phosphate of the pyrophosphate moiety is transferred to a pre-phosphorylated serine residue on a target protein.[1][7]

Key signaling roles of inositol pyrophosphates include:

-

Phosphate Homeostasis: IP7 and IP8 regulate phosphate export by inhibiting the phosphate transporter XPR1.[8]

-

Insulin Signaling: IP6K1 and its product 5-IP7 have been implicated in the regulation of insulin secretion and sensitivity.[7]

-

Vesicle Trafficking: Inositol pyrophosphates are involved in regulating vesicle trafficking through the pyrophosphorylation of key proteins.[9]

-

Apoptosis: IP6K2 plays a role in sensitizing cancer cells to apoptosis.[1]

Quantitative Data

| Enzyme | Substrate | Product | Km (ATP) | Km (Inositol Phosphate) | Reference |

| Human PPIP5K2 | InsP6 | 1-InsP7 | ~40 µM | ~1 µM | [5] |

| Human PPIP5K2 | 5-InsP7 | InsP8 | ~40 µM | ~0.5 µM | [5] |

| IP6K | ATP | - | >1 mM | - | [5] |

Experimental Protocols

Assay for Inositol Hexakisphosphate Kinase (IP6K) Activity:

A common method for assaying IP6K activity involves the use of radiolabeled ATP to track the transfer of the gamma-phosphate to IP6.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES-KOH (pH 7.2), 5 mM MgCl₂, 1 mM DTT, 10 µM IP6, and 1 mM [γ-³²P]ATP (specific activity ~1000 cpm/pmol).

-

Enzyme: Add purified recombinant IP6K or cell lysate containing IP6K to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Quenching: Stop the reaction by adding an equal volume of 1 M formic acid.

-

Separation: Separate the radiolabeled product (IP7) from the unreacted [γ-³²P]ATP using anion-exchange HPLC or polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radioactivity incorporated into IP7 using a scintillation counter or phosphorimager.

Phosphoribosyl this compound (PRPP): A Central Metabolite

5-Phospho-α-D-ribose 1-diphosphate (PRPP) is a crucial intermediate in cellular metabolism, serving as the precursor for the de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis, as well as for the synthesis of the amino acids histidine and tryptophan.[10][11]

Biosynthetic Pathway

PRPP is synthesized from ribose 5-phosphate and ATP in a reaction catalyzed by PRPP synthetase (PRS).[10][11] This enzyme transfers the pyrophosphoryl group from ATP to the C-1 position of ribose 5-phosphate.[10]

Regulation

The activity of PRPP synthetase is tightly regulated to match the cellular demand for its products. The primary regulatory mechanisms include:

-

Allosteric Inhibition: The enzyme is allosterically inhibited by purine and pyrimidine ribonucleoside diphosphates, particularly ADP and GDP.[12][13] This feedback inhibition ensures that PRPP synthesis is curtailed when nucleotide pools are replete.

-

Allosteric Activation: Inorganic phosphate (Pi) acts as an allosteric activator of PRPP synthetase.[12]

-

Substrate Availability: The intracellular concentrations of the substrates, ribose 5-phosphate and ATP, also play a crucial role in regulating the rate of PRPP synthesis.

Quantitative Data

| Enzyme | Organism | Km (Ribose 5-Phosphate) | Km (MgATP) | Reference |

| PRPP Synthetase | Human erythrocytes | 33 µM | 14 µM | [13] |

| PRPP Synthetase | Salmonella typhimurium | - | - | [14] |

| Metabolite | Cell Type | Intracellular Concentration | Reference |

| PRPP | Human erythrocytes | Low µM range | [15] |

Experimental Protocols

Non-Radioactive Assay for PRPP Synthetase Activity:

This continuous spectrophotometric assay measures PRPP production by coupling it to the formation of NADH.[16][17]

-

Reaction Principle: PRPP produced by PRPP synthetase is used by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to convert hypoxanthine to inosine monophosphate (IMP). IMP is then oxidized by IMP dehydrogenase (IMPDH) in the presence of NAD+, leading to the formation of NADH, which can be monitored by the increase in absorbance at 340 nm.[17]

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl₂, 1 mM ribose 5-phosphate, 1 mM ATP, 0.5 mM hypoxanthine, 1 mM NAD+, and saturating amounts of purified HGPRT and IMPDH.

-

Enzyme Source: Add cell lysate or purified PRPP synthetase to initiate the reaction.

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: The rate of NADH formation is directly proportional to the activity of PRPP synthetase. The specific activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Isoprenoid Diphosphates: Building Blocks of a Diverse Class of Molecules

Isoprenoids are a vast and diverse class of natural products synthesized from the five-carbon building blocks isopentenyl this compound (IPP) and its isomer dimethylallyl this compound (DMAPP).[18][19] These precursors are then elongated to form larger prenyl diphosphates such as geranyl this compound (GPP, C10), farnesyl this compound (FPP, C15), and geranylgeranyl this compound (GGPP, C20).[20]

Biosynthetic Pathways

Two independent pathways exist for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[18][19]

-

Mevalonate (MVA) Pathway: This pathway, typically found in eukaryotes, archaea, and the cytosol of plants, starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid.[18][21] The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step.[22]

-

Methylerythritol Phosphate (MEP) Pathway: This pathway operates in most bacteria, apicomplexan parasites, and in the plastids of plants.[19][23] It begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[19]

Regulation

The MVA pathway is primarily regulated at the level of HMG-CoA reductase through transcriptional control, protein degradation, and feedback inhibition by downstream products like cholesterol.[22] The regulation of the MEP pathway is more complex and less understood, but involves feedback inhibition of key enzymes.

Quantitative Data

| Enzyme | Organism | Substrate | Km | Reference |

| Geranylgeranyl this compound Synthase | Human | Isopentenyl this compound | 2.9 µM | [24] |

Experimental Protocols

Spectrophotometric Assay for Geranylgeranyl this compound Synthase (GGPPS) Activity:

This assay measures the activity of GGPPS and other short-chain prenyltransferases by quantifying the release of inorganic pyrophosphate (PPi).[20]

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and the substrates isopentenyl this compound (IPP) and farnesyl this compound (FPP).

-

Enzyme: Add purified recombinant GGPPS or a crude enzyme preparation.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

PPi Quantification: Stop the reaction and quantify the amount of PPi released using a commercially available pyrophosphate assay kit (e.g., EnzChek Pyrophosphate Assay Kit). This kit utilizes an enzyme-coupled reaction that ultimately leads to the production of a fluorescent or colored product that is proportional to the amount of PPi.

-

Calculation: The specific activity of GGPPS is calculated based on the rate of PPi formation.

Alternatively, a radio-GC method can be employed:

-

Reaction: Perform the enzymatic reaction using [¹⁴C]IPP.

-

Hydrolysis: After the reaction, hydrolyze the this compound products to their corresponding alcohols by adding acid.

-

Extraction: Extract the radiolabeled alcohols with an organic solvent like pentane.

-

Analysis: Analyze the extracted products by radio-gas chromatography (radio-GC) to separate and quantify the different prenyl alcohols (e.g., geraniol, farnesol, geranylgeraniol).[25]

Conclusion

The enzymatic synthesis of diphosphates is a central pillar of cellular metabolism and signaling. This guide has provided a detailed overview of the in vivo synthesis of inositol pyrophosphates, phosphoribosyl this compound, and isoprenoid diphosphates, highlighting the key enzymes, regulatory mechanisms, and experimental approaches to study these pathways. A thorough understanding of these processes is not only fundamental to basic cell biology but also holds immense potential for the development of novel therapeutics targeting a wide range of diseases, from metabolic disorders to cancer and infectious diseases. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to further unravel the complexities of this compound metabolism and its role in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Inositol pyrophosphates: structure, enzymology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Key Role of IP6K: A Novel Target for Anticancer Treatments? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inositol Pyrophosphates as Versatile Metabolic Messengers | Annual Reviews [annualreviews.org]

- 5. The kinetic properties of a human PPIP5K reveal that its kinase activities are protected against the consequences of a deteriorating cellular bioenergetic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. The Role of Inositol Hexakisphosphate Kinase in the Central Nervous System [mdpi.com]

- 9. Metabolism and Functions of Inositol Pyrophosphates: Insights Gained from the Application of Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Phosphoribosylpyrophosphate synthetase and the regulation of phosphoribosylpyrophosphate production in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A simple and sensitive method for estimating the concentration and synthesis of 5-phosphoribosyl 1-pyrophosphate in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PRPP-Synthetase Superactivity Assay Kit [novocib.com]

- 17. PRPP-S Assay Kit [novocib.com]

- 18. Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 20. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl this compound Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 23. Non-mevalonate isoprenoid biosynthesis: enzymes, genes and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. geranylgeranyl this compound synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 25. Geranyl this compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

The Crucible of Life: Non-Enzymatic Diphosphate Formation Under Prebiotic Conditions

A Technical Guide for Researchers and Drug Development Professionals

The emergence of life on Earth necessitated the availability of key molecules capable of storing and transferring energy. Among these, diphosphate (pyrophosphate, PPi) and its derivatives are central to modern biochemistry. This technical guide delves into the plausible non-enzymatic pathways for the formation of the crucial P-O-P phosphoanhydride bond of this compound under conditions consistent with the prebiotic Earth. Understanding these fundamental chemical processes offers insights into the origins of metabolism and can inform the development of novel phosphorylation-based therapeutics.

Plausible Prebiotic Pathways to this compound

The formation of a phosphoanhydride bond from two orthophosphate (Pi) molecules is a condensation reaction that is thermodynamically unfavorable in an aqueous environment.[1] However, several plausible prebiotic mechanisms have been identified that could have overcome this barrier on the early Earth. These pathways, supported by experimental evidence, highlight the roles of thermal energy, condensing agents, mineral catalysts, reduced phosphorus compounds, and environmental cycling.

Thermal Condensation and Dehydration

One of the most straightforward mechanisms for the formation of this compound is the removal of a water molecule from two orthophosphate molecules at elevated temperatures.[2] This process is significantly enhanced in environments with low water activity, such as desiccating lagoons or volcanic terrains.[3][4] The heating of orthophosphate minerals like brushite and whitlockite has been proposed as a geochemically plausible route to condensed phosphates.[4][5]

The Role of Condensing Agents

Prebiotically plausible small molecules, known as condensing agents, could have facilitated the formation of the P-O-P bond by activating the phosphate group, even at lower temperatures.[1][6] Compounds such as urea, cyanate, and cyanamide have been demonstrated to promote the synthesis of this compound from orthophosphate in aqueous solutions.[7][8] For instance, cyanogen has been shown to induce the phosphorylation of glucose-1-phosphate to glucose 1,6-diphosphate with yields of 1-3% at room temperature, indicating the facility of such reactions.[1][6]

Mineral-Catalyzed Formation

The surfaces of minerals present on the early Earth could have acted as catalysts, concentrating phosphate and facilitating the condensation reaction.[9] Minerals such as apatite and various clays are known to adsorb phosphate, creating a localized environment with reduced water activity conducive to polymerization.[10] Apatite, in the presence of activating agents like cyanate, has been shown to be a realistic pathway for phosphorylation on a solid surface.[7][8]

Oxidation of Reduced Phosphorus Compounds

A significant source of reactive phosphorus on the prebiotic Earth may have been extraterrestrial material, such as meteorites containing the mineral schreibersite ((Fe,Ni)₃P).[4][5][11] The oxidation of reduced phosphorus compounds like phosphite (H₃PO₃), derived from the weathering of schreibersite, in the presence of oxidants like H₂O₂ and iron ions, can lead to the formation of this compound in significant yields (5-30%).[5] This pathway is particularly compelling as it bypasses the need for high temperatures or extreme desiccation.

Hydrothermal Synthesis

Hydrothermal vent systems, with their unique chemical and thermal gradients, have been proposed as another plausible environment for prebiotic synthesis.[3] Under mild hydrothermal conditions (165–180°C), magnesium pyrophosphate can be readily formed from magnesium salts and orthophosphate.[3] The presence of a low water-to-rock ratio in these environments is key to driving the dehydration reaction necessary for this compound formation.[3]

Wet-Dry Cycles

Geochemical environments subject to periodic wetting and drying, such as tidal pools or seasonal ponds, could have provided a powerful mechanism for driving condensation reactions.[12][13] During the dry phase, the concentration of reactants increases, and water activity decreases, favoring the formation of this compound. Subsequent rehydration would allow the newly formed this compound to participate in other reactions. This cycling provides a plausible means to overcome the thermodynamic barrier to polymerization in an overall aqueous world.

Quantitative Data on this compound Formation

The following tables summarize the quantitative data from key experimental studies on the non-enzymatic formation of this compound under various prebiotic conditions.

| Pathway | Reactants | Conditions | This compound (PPi) Yield | Reference |

| Thermal Condensation | Ammonium Phosphate | 125°C | Primary products are pyrophosphate and tripolyphosphate | [2] |

| Precipitated Calcium Phosphate | 37°C, pH 8.0, 10 days | 0.057% | [14] | |

| Leachates from P-glass | 180°C, 72 hours | 2.5% of leached phosphate | [15][16] | |

| Condensing Agents | Glucose-1-phosphate, Cyanogen | Room Temperature | 1-3% (of diphosphorylated product) | [1][6] |

| Orthophosphate, Imidazole, Cyanate | Aqueous solution | Up to 34% (as imidazole phosphate) | [15][16] | |

| Oxidation of Reduced P | Phosphite, H₂O₂, Fe²⁺/Fe³⁺ | Room Temperature | 5-30% | [5] |

| Hydrothermal Synthesis | Magnesium salts, Orthophosphate | 165–180°C | Readily formed | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of prebiotic this compound formation.

Formation of this compound from Precipitated Calcium Phosphate

-

Objective: To demonstrate the formation of this compound from orthophosphate in the presence of a precipitate at low temperature.

-

Materials: ³²P-labeled orthophosphate (³²Pi), calcium chloride, solutions to maintain pH 8.0.

-

Procedure:

-

Prepare a solution containing ³²Pi at pH 8.0.

-

Induce the precipitation of calcium phosphate by adding calcium chloride.

-

Incubate the mixture at 37°C for 10 days.

-

Analyze the supernatant and the precipitate for the presence of ³²P-labeled this compound (³²PPi) using appropriate analytical techniques (e.g., chromatography).

-

-

Reference: This protocol is based on the work described in[14].

This compound Formation via Oxidation of Phosphite

-

Objective: To investigate the formation of this compound from the oxidation of phosphite.

-

Materials: Sodium phosphite, hydrogen peroxide (H₂O₂), ferrous (Fe²⁺) or ferric (Fe³⁺) chloride, buffer solution for room temperature experiments.

-

Procedure:

-

Prepare an aqueous solution of sodium phosphite.

-

Add a solution of Fe²⁺ or Fe³⁺ chloride.

-

Initiate the reaction by adding hydrogen peroxide.

-

Maintain the reaction at room temperature.

-

Monitor the formation of this compound over time using ³¹P NMR spectroscopy or another suitable analytical method.

-

-

Reference: This protocol is based on the experimental approach described in[5].

Thermal Formation of this compound from Phosphate-Rich Glass Leachates

-

Objective: To simulate the formation of condensed phosphates in a volcanic-driven scenario.

-

Materials: Phosphate-enriched basaltic glass (P-glass), deionized water.

-

Procedure:

-

Leach phosphate from the P-glass by immersing it in water.

-

Separate the leachate from the glass particles.

-

Dry the leachate at 180°C for 72 hours.

-

Redissolve the dried product in water.

-

Analyze the resulting solution for this compound and other condensed phosphates using ion chromatography.

-

Visualizing Prebiotic this compound Formation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and workflows in the non-enzymatic formation of this compound.

Caption: Overview of major pathways for non-enzymatic this compound formation.

References

- 1. mdpi.com [mdpi.com]

- 2. Phosphorus in prebiotic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Links Between Hydrothermal Environments, Pyrophosphate, Na+, and Early Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. How Prebiotic Chemistry and Early Life Chose Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A perspective on the role of minerals in prebiotic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Prebiotic Precursor to Life’s Phosphate Transfer System with an ATP Analog and Histidyl Peptide Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Magmatic immiscibility provides phosphate for prebiotic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Diphosphate vs. Pyrophosphate: Navigating the Nuances of Scientific Nomenclature

For researchers, scientists, and drug development professionals, precision in scientific language is paramount. The interchangeable use of "diphosphate" and "pyrophosphate" can lead to ambiguity. This technical guide provides an in-depth analysis of these terms, their origins, correct usage according to IUPAC nomenclature, and context-dependent applications in scientific literature.

The Core of the Matter: Defining the Terms

At its heart, the confusion between "this compound" and "pyrophosphate" stems from the fact that they can refer to the same chemical entity: the anion P₂O₇⁴⁻, as well as its corresponding acid (diphosphoric acid or pyrophosphoric acid) and salts.

-

Pyrophosphate: This term originates from the method of its synthesis, which involves the heating (pyrolysis) of phosphates. For instance, heating two equivalents of a hydrogenphosphate salt results in the formation of a pyrophosphate and water. The prefix "pyro-" signifies its formation by fire.

-

This compound: This term is a more systematic name that indicates the presence of two phosphate units. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, "this compound" is the preferred term for the P₂O₇⁴⁻ anion.

While IUPAC favors "this compound," the term "pyrophosphate" remains deeply entrenched in biochemical literature, largely for historical reasons.

IUPAC Nomenclature: The Official Stance

The IUPAC 'Red Book', which outlines the nomenclature of inorganic chemistry, provides clear guidance on this matter.

-

For the P₂O₇⁴⁻ anion, the recommended name is This compound .

-

For the corresponding acid, H₄P₂O₇, the recommended name is diphosphoric acid .

However, IUPAC also acknowledges the widespread use of "pyrophosphate" and "pyrophosphoric acid" as acceptable, albeit older, terms.

In the context of organic chemistry, the term "this compound" is used to denote two phosphate groups attached to an organic molecule, as in adenosine this compound (ADP). Here, "this compound" refers to the P₂O₇³⁻ group.

Context is Key: Usage in Different Scientific Fields

The choice between "this compound" and "pyrophosphate" often depends on the scientific discipline:

-

Inorganic Chemistry: "this compound" is the preferred term, in line with IUPAC's systematic nomenclature.

-

Biochemistry and Molecular Biology: "Pyrophosphate" is still widely used, particularly when referring to the inorganic anion (PPi) released during various metabolic reactions, such as the hydrolysis of ATP to AMP. This is largely due to historical precedent and the common use of the abbreviation "PPi".

-

Pharmacology and Drug Development: Both terms are used, and the choice can depend on the specific context or the journal's style guide. It is crucial for clarity that the specific chemical entity is unambiguous.

Comparative Analysis of Terminology

The following table summarizes the key aspects of "this compound" and "pyrophosphate" terminology:

| Feature | This compound | Pyrophosphate |

| IUPAC Preferred Name | Yes | No (acknowledged as a common alternative) |

| Etymology | "di-" (two) + "phosphate" | "pyro-" (fire) + "phosphate" |

| Primary Chemical Entity | P₂O₇⁴⁻ anion and its derivatives | P₂O₇⁴⁻ anion and its derivatives |

| Common Abbreviation | PPi | PPi |

| Primary Field of Use | Inorganic Chemistry | Biochemistry, Molecular Biology |

| Organic Chemistry Context | Used to denote two phosphate groups on an organic molecule (e.g., Adenosine this compound) | Less common in this context |

Experimental Protocol: Analysis of Pyrophosphate in a Biological Sample

To provide a practical context, here is a generalized protocol for the enzymatic determination of pyrophosphate in a biological sample.

Principle:

This method is based on the cleavage of pyrophosphate (PPi) by inorganic pyrophosphatase to form two molecules of orthophosphate (Pi). The resulting orthophosphate is then quantified colorimetrically.

Materials:

-

Tris-HCl buffer (pH 7.5)

-

Inorganic pyrophosphatase (from Saccharomyces cerevisiae)

-

Malachite Green reagent

-

Perchloric acid

-

Standard solution of pyrophosphate

Procedure:

-

Sample Preparation: Deproteinate the biological sample by adding perchloric acid and then centrifuging to remove the precipitate.

-

Enzymatic Reaction:

-

To a microcentrifuge tube, add the deproteinized sample, Tris-HCl buffer, and inorganic pyrophosphatase.

-

Incubate at 37°C for 30 minutes to allow for the complete hydrolysis of PPi to Pi.

-

-

Colorimetric Detection:

-

Add the Malachite Green reagent to the reaction mixture. This reagent forms a colored complex with the orthophosphate produced.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

-

Quantification:

-

Measure the absorbance of the solution at 620 nm using a spectrophotometer.

-

Determine the concentration of PPi in the original sample by comparing the absorbance to a standard curve generated with known concentrations of pyrophosphate.

-

Visualizing the Concepts

The following diagrams illustrate the chemical structures and relationships discussed.

Caption: The structure of the this compound anion (P₂O₇⁴⁻).

Caption: The relationship between the terms and their contexts.

Caption: A guide for choosing the appropriate term.

Conclusion and Recommendations

For maximum clarity and adherence to international standards, the following best practices are recommended:

-

In publications related to inorganic chemistry, prioritize the use of "this compound."

-

In biochemical contexts, while "pyrophosphate" is common, consider using "this compound" with the abbreviation (PPi) to bridge the gap between historical usage and modern nomenclature. For example, "inorganic this compound (PPi)."

-

When referring to organic esters, "this compound" is the correct term (e.g., adenosine this compound).

-

Regardless of the term chosen, it is good practice to define it upon first use in a manuscript to avoid any potential ambiguity.

By understanding the historical, systematic, and contextual differences between "this compound" and "pyrophosphate," researchers can communicate their findings with greater precision and clarity.

Diphosphate in Cellular Function: A Comparative Analysis of Prokaryotic and Eukaryotic Systems

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphosphate, in its various forms, plays fundamental and strikingly divergent roles in the cellular machinery of prokaryotic and eukaryotic organisms. In prokaryotes, this compound derivatives are central to survival and adaptation, acting as critical "alarmone" signals in response to environmental stress. The stringent response, mediated by guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), orchestrates a global reprogramming of cellular metabolism to conserve resources. In contrast, while eukaryotes also utilize inorganic pyrophosphate (PPi) to drive biosynthetic reactions, the evolution of complex signaling networks has led to the emergence of inositol pyrophosphates (PP-IPs) as key metabolic messengers. These molecules, such as inositol heptakisphosphate (IP7) and inositol octakisphosphate (IP8), are integral to a wide array of cellular processes, including growth, apoptosis, and the regulation of metabolic homeostasis. This technical guide provides an in-depth comparison of the functions of this compound in these two domains of life, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further research and drug development.

Core Functions of this compound: A Tale of Two Domains

The role of inorganic pyrophosphate (PPi) as a byproduct of biosynthesis is a conserved feature in both prokaryotes and eukaryotes. The hydrolysis of PPi by inorganic pyrophosphatases provides a thermodynamic driving force for numerous essential reactions, including DNA and RNA synthesis.[1][2][3] However, beyond this shared fundamental role, the utilization of this compound-containing molecules diverges significantly.

Prokaryotes: The Stringent Response and Energy Conservation

In the prokaryotic world, this compound is at the heart of a critical survival mechanism known as the stringent response.[4] This response is triggered by harsh environmental conditions, such as amino acid starvation, and is mediated by the alarmones (p)ppGpp.[4][5]

-

(p)ppGpp Synthesis and Signaling: When faced with nutritional stress, the enzyme RelA is activated, synthesizing (p)ppGpp from GTP (or GDP) and ATP.[4][6] These alarmones then act as global regulators, binding to RNA polymerase to alter its promoter specificity.[5] This leads to a downregulation of genes involved in growth, such as those for ribosomal RNA, and an upregulation of genes for amino acid biosynthesis and stress survival.[4][5]

-

Membrane Bioenergetics: A unique feature of many prokaryotes is the presence of membrane-bound pyrophosphatases that couple the hydrolysis of PPi to the pumping of protons or sodium ions across the cell membrane.[1][7] This establishes an electrochemical gradient that can be used to generate ATP, representing an alternative energy conservation strategy.[7]

Eukaryotes: Inositol Pyrophosphates as Pleiotropic Signals

In eukaryotic cells, the signaling landscape is considerably more complex, with inositol pyrophosphates (PP-IPs) taking center stage as highly energetic and dynamic signaling molecules.[8][9][10]

-

PP-IPs Synthesis and Function: PP-IPs, such as 5-diphosphoinositol pentakisphosphate (5-IP7) and bisdiphosphoinositol tetrakisphosphate (IP8), are synthesized from inositol hexakisphosphate (IP6) by a family of inositol hexakisphosphate kinases (IP6Ks).[8] These molecules are involved in a vast array of cellular processes, including:

-

Phosphate Homeostasis: PP-IPs play a crucial role in sensing and regulating cellular phosphate levels.[9][11]

-

Metabolic Regulation: They are implicated in insulin signaling and the control of cellular energy metabolism.[12]

-

Vesicular Trafficking and Apoptosis: PP-IPs influence essential cellular events like vesicle transport and programmed cell death.[8][12]

-

-

Modes of Action: PP-IPs exert their effects through two primary mechanisms: allosteric regulation of target proteins and a unique post-translational modification known as protein pyrophosphorylation.[8][13]

Quantitative Analysis of this compound Molecules and Associated Enzymes

The cellular concentrations of this compound signaling molecules and the kinetic properties of the enzymes that regulate them are critical for understanding their function. The following tables summarize key quantitative data from the literature.

| Parameter | Prokaryote (E. coli) | Eukaryote (Mammalian/Yeast) | Reference(s) |

| (p)ppGpp Concentration | |||

| Basal Level | < 0.2 mM | Not applicable | [10] |

| Stringent Response | Up to 1 mM | Not applicable | [14] |

| Inositol Pyrophosphate Concentration | |||

| 5-IP7 | Not applicable | 0.5 - 5 µM | [1][7] |

| IP8 | Not applicable | < 10-20% of 5-IP7 | [1][7] |

Table 1: Intracellular Concentrations of this compound Signaling Molecules.

| Enzyme | Organism | Substrate | K_m_ | k_cat_ | Reference(s) |

| RelA | E. coli | GDP | ~300 µM | - | [15] |

| IP6K1 | Human | ATP | 1.0 - 1.4 µM | - | [16] |

| Inorganic Pyrophosphatase | H. pylori | PPi | 214.4 µM | 594 µmol/min/mg | [17] |

| Inorganic Pyrophosphatase | P. horikoshii | PPi | 113 µM | 744 s⁻¹ | [18] |

| Inorganic Pyrophosphatase | E. coli | MgPPi²⁻ | 2.5 µM | 570 s⁻¹ | [2] |

Table 2: Kinetic Parameters of Key this compound-Metabolizing Enzymes.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is essential for a deeper understanding. The following diagrams were generated using Graphviz (DOT language).

References

- 1. Inorganic pyrophosphatase - Wikipedia [en.wikipedia.org]

- 2. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods [frontiersin.org]

- 4. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp [ouci.dntb.gov.ua]

- 5. utupub.fi [utupub.fi]

- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 7. scholarworks.uark.edu [scholarworks.uark.edu]

- 8. researchgate.net [researchgate.net]

- 9. takara.co.kr [takara.co.kr]

- 10. A Multi-Enzyme Bioluminescent Time-Resolved Pyrophosphate Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Typical range of kcat/Km (rate constants) for - Bacteria Escherichia coli - BNID 112945 [bionumbers.hms.harvard.edu]

- 12. eubopen.org [eubopen.org]

- 13. Pyrophosphate Assay | Lonza [bioscience.lonza.com]

- 14. mdpi.com [mdpi.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. Kinetic and structural properties of inorganic pyrophosphatase from the pathogenic bacterium Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of the Family I inorganic pyrophosphatase from Pyrococcus horikoshii OT3 - PMC [pmc.ncbi.nlm.nih.gov]